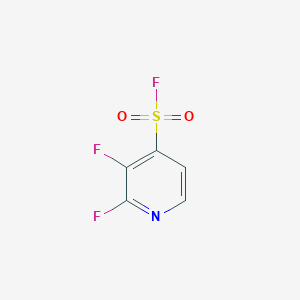

2,3-Difluoropyridine-4-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-Difluoropyridine-4-sulfonyl fluoride” is a fluorinated pyridine compound. Fluorinated pyridines are a class of compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, fluorinated pyridines can be synthesized through various methods. For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . A study outlines the development of an innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Applications De Recherche Scientifique

Facile Synthesis Methods

A study by Katoh et al. (2015) describes a facile method for difluorinating 3-substituted-2,6-dichloropyridines, resulting in simpler and easier preparation of 3-substituted-2,6-difluoropyridines compared to previous methods. This advancement is significant for the synthesis of 2,3,6-trisubstituted pyridines via tandem nucleophilic aromatic substitution, demonstrating its utility in synthetic chemistry (Katoh, Tomata, Tsukamoto, & Nakada, 2015).

Radiopharmaceutical Development

Inkster et al. (2012) explored the use of sulfonyl fluorides, including 2,3-difluoropyridine-4-sulfonyl fluoride, in radiopharmaceutical development. Their research indicates the potential of sulfonyl fluorides in synthesizing biomarkers for PET chemistry, emphasizing their relevance in medical imaging technologies (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Environmental Applications

A study by Zhang et al. (2013) investigated the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using mechanochemical methods. The findings show the potential of utilizing sulfonyl fluorides in environmental remediation efforts, specifically in dealing with persistent organic pollutants (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).

Applications in Organic Chemistry

Toulgoat et al. (2007) detailed an efficient preparation of several polyfluoroalkanesulfonyl fluorides, highlighting the transformative potential of these compounds in organic chemistry. Their work demonstrates the versatile use of sulfonyl fluorides in creating lithium sulfonates, which have applications in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Synthesis of Fluorinated Compounds

Research by King et al. (2023) focused on the in vitro metabolic stability of aryl sulfonyl fluorides, including this compound, for their application in medicinal chemistry and radiochemistry. This study is vital for understanding the stability and reactivity of sulfonyl fluorides in various biological and chemical contexts (King, Matesic, Keaveney, & Jamie, 2023).

Environmental Health and Biomonitoring

Butenhoff, Olsen, and Pfahles-Hutchens (2006) conducted a study on the biomonitoring data for perfluorooctanesulfonate (PFOS) derived from perfluorooctanesulfonyl fluoride. Their work contributes to our understanding of the environmental and health impacts of these compounds, providing essential insights for public health and environmental monitoring (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . Please consult the safety data sheet of “2,3-Difluoropyridine-4-sulfonyl fluoride” for specific safety and hazard information.

Orientations Futures

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be applied to the synthesis of “2,3-Difluoropyridine-4-sulfonyl fluoride” in the future.

Propriétés

IUPAC Name |

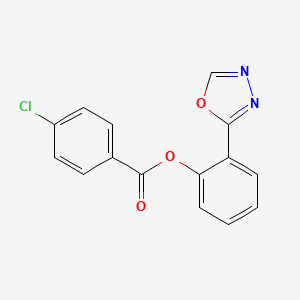

2,3-difluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXBNPGUGSSMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1S(=O)(=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2639287.png)